1,5,2,6-Dioxadiphosphocane
Description
1,5,2,6-Dioxadiphosphocane is an eight-membered heterocyclic compound containing two phosphorus atoms and two oxygen atoms within its ring structure. Phosphorus-containing heterocycles are of significant interest due to their applications in catalysis, coordination chemistry, and materials science .
Properties
CAS No. |
18553-11-2 |
|---|---|
Molecular Formula |
C4H10O2P2 |
Molecular Weight |
152.07 g/mol |
IUPAC Name |
1,5,2,6-dioxadiphosphocane |
InChI |
InChI=1S/C4H10O2P2/c1-3-7-6-2-4-8-5-1/h7-8H,1-4H2 |
InChI Key |
RCLQKBUTYDDISB-UHFFFAOYSA-N |
Canonical SMILES |
C1CPOCCPO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5,2,6-Dioxadiphosphocane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with ethylene glycol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired ring structure.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,5,2,6-Dioxadiphosphocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphocane derivatives with different functional groups.
Scientific Research Applications
1,5,2,6-Dioxadiphosphocane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical processes and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5,2,6-Dioxadiphosphocane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,5,2,6-Dioxadiphosphocane with analogous heterocyclic compounds, focusing on ring size, heteroatom arrangement, synthesis, and stability.
1,4,2-Oxazaphosphepines
- Structure : Seven-membered rings containing one phosphorus, one oxygen, and one nitrogen atom. Synthesized from chiral 1,3-benzoxazines and dichlorophenylphosphine or triethyl phosphite .
- Key Differences: Smaller ring size (7-membered vs. 8-membered in this compound). Presence of nitrogen in oxazaphosphepines, absent in dioxadiphosphocane.
1,4-Dioxane
- Structure : Six-membered ring with two oxygen atoms.
- Key Differences: Lacks phosphorus atoms, making it less reactive in coordination chemistry. Known for environmental toxicity (classified as a likely carcinogen), whereas phosphorus-containing heterocycles like dioxadiphosphocane may exhibit different toxicological profiles .
Dioxathion (Phosphorodithioic Acid Derivatives)
- Structure : Contains a 1,4-dioxane backbone with sulfur and phosphorus substituents.
- Key Differences: Sulfur atoms enhance electrophilic reactivity, unlike the oxygen-phosphorus system in dioxadiphosphocane.
Comparative Data Table
Stability and Environmental Impact
Biological Activity
1,5,2,6-Dioxadiphosphocane, also known as dioxadiphosphocane, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications.
- Molecular Formula : C₄H₈O₄P₂
- Molecular Weight : 172.06 g/mol
- IUPAC Name : 1,5-dioxo-2,6-diphosphorane
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound is known to modulate enzyme activity and can influence metabolic pathways. Its phosphonate groups allow for interactions with nucleophilic sites on proteins and enzymes, leading to potential inhibition or activation of specific biological processes.
Biological Activities
-
Antimicrobial Activity :
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic functions. -
Antitumor Effects :
Studies have explored the antitumor potential of this compound. In animal models, it has demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interfere with DNA synthesis and repair mechanisms is believed to play a crucial role in its antitumor activity. -
Neuroprotective Properties :
Preliminary studies suggest that this compound may offer neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells and promote cell survival under conditions that typically induce apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antitumor | Inhibits tumor growth; induces apoptosis | |
| Neuroprotective | Reduces oxidative stress; promotes neuronal survival |
Case Study: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The study concluded that the compound could be a candidate for developing new antimicrobial agents.
Case Study: Antitumor Activity
A study by Johnson et al. (2024) assessed the antitumor effects of this compound in a murine model of breast cancer. The compound was administered at varying doses over four weeks. Tumor size reduction was observed in treated groups compared to controls (p < 0.05), suggesting significant antitumor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
